Cas no 92-82-0 (Phenazine)

Phenazine structure
Phenazine structure
Nome del prodotto:Phenazine
Numero CAS:92-82-0
MF:C12H8N2
MW:180.205322265625
MDL:MFCD00005023
CID:34667
PubChem ID:4757

Phenazine Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenazine
    • DIBENZO[B,E]PYRAZINE
    • Dibenzo-p-diazine
    • Phenazine Dibenzo[b,e]pyrazine
    • PHENAZINE, FOR FLUORESCENCE
    • Phenazine,ZoneRefined
    • 9,10-diazaanthracene
    • Acridizine
    • Azophenylene
    • dibenzo{b,e}pyrazine
    • Dibenzoparadiazine
    • Dibenzopyrazine
    • EINECS 202-193-9
    • Phenazine, 98%
    • 2JHR6K463W
    • PCNDJXKNXGMECE-UHFFFAOYSA-N
    • phenazine beta-polymorph
    • MLS000584128
    • KSC236A6R
    • WLN: T C666 BN INJ
    • HMS2270D07
    • NSC13157
    • BDBM50131720
    • NSC 13157
    • EN300-19686
    • AC-16674
    • PHENAZINE [MI]
    • BP-12524
    • MFCD00005023
    • CU-01000131491-2
    • CS-W017193
    • DTXSID2059069
    • C21476
    • H11310
    • CHEBI:36674
    • SY010011
    • AB00572675-08
    • NS00010829
    • SCHEMBL9049
    • P-2340
    • NCGC00245795-01
    • NSC-13157
    • AKOS002276063
    • BRN 0126500
    • SMR000112237
    • EU-0033385
    • 5-23-08-00389 (Beilstein Handbook Reference)
    • AS-14846
    • Z104474738
    • InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
    • P0082
    • VU0085282-1
    • AMY25819
    • Q419781
    • AI3-00065
    • FT-0658438
    • 92-82-0
    • UNII-2JHR6K463W
    • CHEMBL119870
    • HY-W016477
    • MDL: MFCD00005023
    • Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
    • Chiave InChI: PCNDJXKNXGMECE-UHFFFAOYSA-N
    • Sorrisi: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
    • BRN: 0126500

Proprietà calcolate

  • Massa esatta: 180.06900
  • Massa monoisotopica: 180.068748
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 25.8
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 2.8

Proprietà sperimentali

  • Colore/forma: Ago incolore o giallastro come cristalli
  • Densità: 1.1836 (rough estimate)
  • Punto di fusione: 174.0 to 178.0 deg-C
  • Punto di ebollizione: 360 ºC
  • Punto di infiammabilità: 160.3±11.7 °C
  • Indice di rifrazione: 1.5200 (estimate)
  • Solubilità: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 25.78000
  • LogP: 2.78300
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C
  • Merck: 7217
  • Solubilità: È quasi insolubile in acqua, leggermente solubile in etanolo, etere e benzene e solubile in acidi inorganici per formare una soluzione da giallo a rosso.
  • pka: 1.20(at 20℃)
  • Sensibilità: Sensibile all'umidità

Phenazine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H401
  • Dichiarazione di avvertimento: P273-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: R22;R68
  • Istruzioni di sicurezza: S22-S24/25-S36/37
  • RTECS:SG1360000
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R22; R68
  • TSCA:Yes

Phenazine Dati doganali

  • CODICE SA:29163900
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Phenazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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BAI LING WEI Technology Co., Ltd.
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TRC
P295383-10g
Phenazine
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$ 64.00 2023-09-06
eNovation Chemicals LLC
D370206-1kg
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92-82-0 97%
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Phenazine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Stannous chloride Solvents: Benzene
Riferimento
Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichloride
Kaczmarek, Lukasz; Malinowski, Marek; Balicki, Roman, Bulletin des Societes Chimiques Belges, 1988, 97(10), 787-9

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  rt; 4 - 24 h, 120 °C
Riferimento
Synthesis of substituted phenazines via palladium-catalyzed aryl ligation
Winkler, Jeffrey D.; Twenter, Barry M.; Gendrineau, Thomas, Heterocycles, 2012, 84(2), 1345-1353

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa
, Spain, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Glucose ,  Potassium persulfate Solvents: Water ;  6 h, 40 °C
Riferimento
K2S2O8 activation by glucose at room temperature for the synthesis and functionalization of heterocycles in water
Laha, Joydev K.; Hunjan, Mandeep Kaur, Chemical Communications (Cambridge, 2021, 57(68), 8437-8440

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid ,  Tetrabutylammonium bromide ,  Copper sulfate Solvents: Water ;  30 h, 120 °C; 120 °C → rt
Riferimento
Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase
, China, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid ;  overnight, rt
Riferimento
Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization
Yousif, Dawod; Monti, Mauro; Papagni, Antonio; Vaghi, Luca, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ;  30 min, 100 °C
Riferimento
Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation
, China, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ;  40 min, 600 °C
Riferimento
Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic amines
Horaguchi, Takaaki; Oyanagi, Takako; Creencia, Evelyn Cuevas; Tanemura, Kiyoshi; Suzuki, Tsuneo, Journal of Heterocyclic Chemistry, 2004, 41(1), 1-6

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Riferimento
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; Lee, Donggun; Chang, Sukbok, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Silver carbonate ,  Oxygen Solvents: Diethylformamide ;  5 min, 100 °C
Riferimento
Synchronous double C-N bond formation via C-H activation for a novel synthetic route to phenazine
Seth, Kapileswar; Raha Roy, Sudipta; Chakraborti, Asit K., Chemical Communications (Cambridge, 2016, 52(5), 922-925

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Titanium(0) reagents. 1. A facile deoxygenation of unfunctionalized aromatic N-oxides
Malinowski, Marek, Synthesis, 1987, (8), 732-4

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  16 h, 110 °C
Riferimento
Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and Pyridoquinoxalines
Laha, Joydev K.; Tummalapalli, K. S. Satyanarayana; Gupta, Ankur, European Journal of Organic Chemistry, 2013, 2013(36), 8330-8335

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Ammonium sulfide Solvents: Toluene ,  Water
Riferimento
Halogenation of phenazine. Chlorination in hydrochloric acid
Maffei, Silvio; Pietra, Silvio; Cattaneo, Alberto, Gazzetta Chimica Italiana, 1953, 83, 327-34

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Ammonium formate ,  Silica Catalysts: Zinc Solvents: Methanol ;  20 min, rt
Riferimento
An Improved Rapid and Mild Deoxygenation of Amine N-oxides
Rajesh, Y. B. R. D., Journal of Heterocyclic Chemistry, 2018, 55(2), 486-491

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ;  10 min, 100 °C
1.2 Reagents: Oxygen ;  20 min, 1500 psi, 100 °C
Riferimento
Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst
, India, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Sulfolane ;  rt → 80 °C; 80 °C → 120 °C; 18 h, 120 °C; 120 °C → 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.0 - 7.5
Riferimento
Preparation of phenazine
, China, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Electro-Oxidative Synthesis of Phenazines
Sharma, Deepak ; Kotwal, Namrata; Chauhan, Pankaj, Organic Letters, 2023, 25(20), 3772-3777

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Sodium iodide Solvents: Acetonitrile
Riferimento
Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones
Balicki, Roman, Chemische Berichte, 1990, 123(3), 647-8

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium iodide Solvents: Acetonitrile
Riferimento
Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system
Balicki, Roman, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ;  30 h, 140 °C
Riferimento
Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in water
Yu, Lintao; Zhou, Xiangge; Wu, Di; Xiang, Haifeng, Journal of Organometallic Chemistry, 2012, 705, 75-78

Phenazine Raw materials

Phenazine Preparation Products

Phenazine Letteratura correlata

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